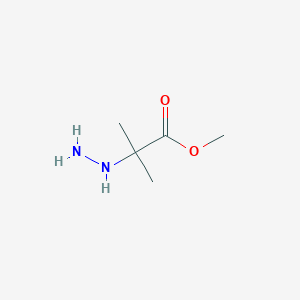

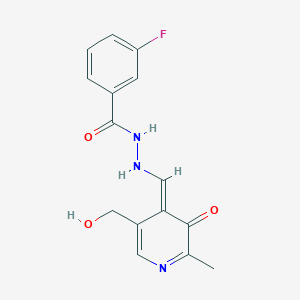

![molecular formula C8H7NO5S B056369 [(2-Nitrophenyl)sulfinyl]acetic acid CAS No. 117737-43-6](/img/structure/B56369.png)

[(2-Nitrophenyl)sulfinyl]acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

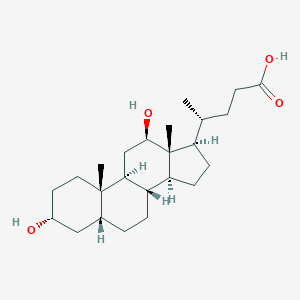

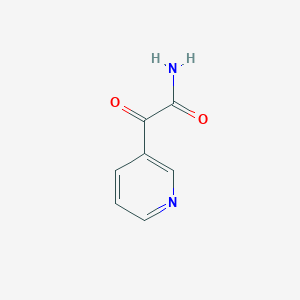

[(2-Nitrophenyl)sulfinyl]acetic acid is a chemical compound with the molecular formula C8H7NO5S . It is related to nitrobenzene and phenylacetic acid . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of [(2-Nitrophenyl)sulfinyl]acetic acid consists of all normal bond lengths and angles . Intermolecular O-H…O hydrogen bonds link the molecules into helical chains . The crystal packing is further stabilized by weak intermolecular C-H…O interactions .Physical And Chemical Properties Analysis

[(2-Nitrophenyl)sulfinyl]acetic acid has a molecular weight of 213.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 213.00957888 g/mol . The topological polar surface area is 108 Ų .科学的研究の応用

Organic Corrosion Inhibitors

[(2-Nitrophenyl)sulfinyl]acetic acid may be related to organic compounds that serve as corrosion inhibitors in acidic solutions. These compounds typically contain heteroatoms like O, S, N, and P, which enable them to act as excellent inhibitors for metals and alloys in aggressive acidic solutions. This application is critical in industrial cleaning processes of ferrous and non-ferrous metals, including acid cleaning, pickling, and descaling, where acidic media like hydrochloric, sulfuric, nitric, phosphoric, and acetic acids are used (Goyal et al., 2018).

Food Additive-Additive Interactions

In the food industry, interactions between various additives, including those involving sulfinyl compounds, can affect the stability and potential toxicity of food products. The compound may be involved in reactions leading to the formation of stable compounds when reacted with other additives. Although no direct reference to [(2-Nitrophenyl)sulfinyl]acetic acid was found, the study of such interactions is important for ensuring food safety and managing additive levels to avoid adverse effects (Adams, 1997).

Advanced Oxidation Processes

Advanced oxidation processes (AOPs) for environmental management, particularly in water treatment, might utilize compounds like [(2-Nitrophenyl)sulfinyl]acetic acid. These processes involve the degradation of pollutants to less harmful substances. The review focuses on the degradation of specific compounds, highlighting the role of organic acids in AOPs for treating pollutants in water, suggesting potential relevance to the environmental applications of [(2-Nitrophenyl)sulfinyl]acetic acid (Qutob et al., 2022).

Photoprotection and Synthetic Chemistry

[(2-Nitrophenyl)sulfinyl]acetic acid might be involved in synthetic chemistry applications, particularly in the development of photoprotective groups. Such groups are crucial in controlling reaction pathways by protecting reactive sites until they are selectively exposed to light, which triggers a desired reaction. This application is instrumental in developing complex organic syntheses and pharmaceuticals, highlighting the compound's potential utility in synthetic organic chemistry (Amit et al., 1974).

Environmental Management

In environmental science, the study of nitrated phenols, including derivatives similar to [(2-Nitrophenyl)sulfinyl]acetic acid, addresses their occurrence and effects in the atmosphere. These compounds arise from various sources, including combustion processes and pesticide hydrolysis. Understanding their formation, degradation, and environmental impact is vital for managing air quality and mitigating pollution (Harrison et al., 2005).

Safety and Hazards

特性

IUPAC Name |

2-(2-nitrophenyl)sulfinylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5S/c10-8(11)5-15(14)7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGWBUXHHKALPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2-Nitrophenyl)sulfinyl]acetic acid | |

Q & A

Q1: What is the nature of the intermolecular interactions observed in the crystal structure of [(2-Nitrophenyl)sulfinyl]acetic acid?

A1: The crystal structure of [(2-Nitrophenyl)sulfinyl]acetic acid reveals the presence of intermolecular O—H⋯O hydrogen bonds. [] These hydrogen bonds link the molecules, forming helical chains that extend along the b-axis of the crystal lattice. Additionally, weak intermolecular C—H⋯O interactions further contribute to the stability of the crystal packing. []

Q2: What is the molecular formula and weight of [(2-Nitrophenyl)sulfinyl]acetic acid?

A2: The molecular formula of [(2-Nitrophenyl)sulfinyl]acetic acid is C8H7NO5S. [] Based on this formula, the molecular weight is calculated to be 229.21 g/mol.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

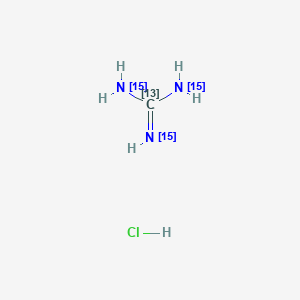

![2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride](/img/structure/B56299.png)